2,5-Dichloro-4'-phenoxybenzophenone

Overview

Description

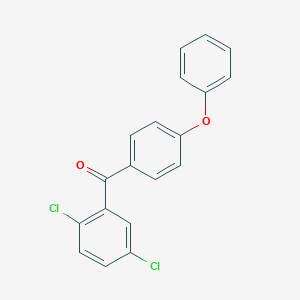

2,5-Dichloro-4'-phenoxybenzophenone (CAS 94-82-6) is a benzophenone derivative featuring two chlorine substituents at the 2- and 5-positions of one phenyl ring and a phenoxy group at the 4'-position of the second phenyl ring. It is commercially available at 97% purity, priced at $230.63 per 5 gm . Benzophenones are widely studied for their roles in medicinal chemistry, polymer synthesis, and agrochemical applications due to their structural versatility and electronic properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-Dichloro-4’-phenoxybenzophenone can be achieved through various methods. One common approach involves the Friedel-Crafts acylation reaction, where 2,5-dichlorobenzoyl chloride reacts with phenol in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is typically carried out under anhydrous conditions and requires careful control of temperature and reaction time to achieve high yields .

Industrial Production Methods

In industrial settings, the production of 2,5-Dichloro-4’-phenoxybenzophenone may involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure maximum efficiency and purity of the final product. The use of advanced purification techniques, such as recrystallization and chromatography, helps in obtaining the compound with high purity suitable for various applications .

Chemical Reactions Analysis

Types of Reactions

2,5-Dichloro-4’-phenoxybenzophenone undergoes several types of chemical reactions, including:

Substitution Reactions: The chlorine atoms in the compound can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation and Reduction: The compound can undergo oxidation to form quinones or reduction to form hydroquinones, depending on the reagents and conditions used.

Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex aromatic structures.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles like sodium methoxide or potassium tert-butoxide, often in polar aprotic solvents like dimethyl sulfoxide (DMSO).

Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic media.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted benzophenones, while oxidation can produce quinones .

Scientific Research Applications

2,5-Dichloro-4’-phenoxybenzophenone has a wide range of applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.

Industry: It is used in the production of specialty chemicals, dyes, and polymers.

Mechanism of Action

The mechanism of action of 2,5-Dichloro-4’-phenoxybenzophenone involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of certain enzymes or receptors, leading to changes in cellular processes. For example, it may inhibit the activity of enzymes involved in cell proliferation, thereby exhibiting anticancer properties .

Comparison with Similar Compounds

Comparison with Structural Analogues

Structural and Functional Group Differences

The following table summarizes key structural and commercial differences between 2,5-Dichloro-4'-phenoxybenzophenone and related compounds:

Key Observations :

- Substituent Positions: The placement of chlorine atoms (2,5 vs. 3,5) and functional groups (phenoxy vs. sulfone, propyl, or ester) significantly alter steric and electronic properties. For example, 3,5-dichloro substitution (as in 3,5-Dichloro-4'-n-propylbenzophenone) creates a symmetrical electron-withdrawing effect, whereas 2,5-substitution introduces asymmetry .

Reactivity and Polymerization Behavior

A critical study by the DOE compared the copolymerization of 2,5-Dichloro-4’-fluorodiphenyl sulfone with 2,5-dichlorobenzophenone derivatives. Key findings include:

- Low Molecular Weight Polymers: 2,5-Dichloro-4’-fluorodiphenyl sulfone produced oligomers with molecular weights ≤2.8 × 10³ g/mol, likely due to terminal side reactions. In contrast, benzophenone monomers (e.g., 2,5-dichlorobenzophenone) yielded higher molecular weight copolymers (7.7 × 10³ g/mol) .

- Reactivity: The sulfone group enhances electrophilicity but may reduce coupling efficiency compared to benzophenones, suggesting that this compound could exhibit intermediate reactivity due to its phenoxy substituent.

Commercial Availability and Cost

- The target compound is priced lower ($230.63/5 gm) than other dichloro derivatives like 2,4-Dichlorophenylboronic acid ($553.27/5 gm), possibly reflecting differences in synthetic complexity .

Biological Activity

Overview

2,5-Dichloro-4'-phenoxybenzophenone (CAS No. 151173-25-0) is an organic compound notable for its potential biological activities, including antimicrobial and anticancer properties. This compound features a unique structure that combines two chlorine atoms and a phenoxy group, which may contribute to its distinct biological effects.

- Molecular Formula : C19H12Cl2O2

- Molecular Weight : 343.20 g/mol

The synthesis typically involves Friedel-Crafts acylation, where 2,5-dichlorobenzoyl chloride reacts with phenol in the presence of a Lewis acid catalyst like aluminum chloride.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have demonstrated effectiveness against various bacterial strains, including ampicillin-resistant E. cloacae. The structure–activity relationship (SAR) suggests that the presence of halogenated substituents enhances antibacterial activity .

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| E. cloacae | 20.38 ± 0.28 µM |

| Staphylococcus aureus | 15.00 ± 0.50 µM |

Anticancer Properties

The compound has also been investigated for its anticancer potential. Preliminary studies suggest that it may inhibit the proliferation of cancer cells by modulating specific cellular pathways and enzyme activities involved in cell growth and survival. For instance, it may act as an inhibitor of certain kinases or transcription factors associated with tumor progression .

The biological activity of this compound is attributed to its ability to interact with various molecular targets:

- Enzyme Inhibition : The compound can inhibit enzymes involved in cell proliferation, potentially leading to reduced tumor growth.

- Receptor Modulation : It may modulate the activity of specific receptors involved in inflammatory responses and cellular signaling pathways.

Case Studies

- Antimicrobial Study : A recent study highlighted the effectiveness of this compound against multidrug-resistant bacteria. The results indicated a strong correlation between the compound's halogenated structure and its antibacterial efficacy, suggesting further exploration for therapeutic applications in treating resistant infections .

- Anticancer Research : In vitro assays conducted on various cancer cell lines revealed that this compound significantly reduces cell viability in a dose-dependent manner. The study emphasized its potential as a lead compound in developing new anticancer drugs targeting specific cancer types .

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, a comparison with similar compounds is useful:

| Compound | Structure | Biological Activity |

|---|---|---|

| 2,4-Dichlorobenzophenone | Cl-C6H4-C(O)-C6H4-Cl | Moderate antimicrobial activity |

| 4,4'-Dichlorobenzophenone | Cl-C6H4-C(O)-C6H4-Cl | Anticancer properties |

| 2,5-Dichlorobenzophenone | Cl-C6H4-C(O)-C6H4 | Limited biological activity |

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 2,5-dichloro-4'-phenoxybenzophenone, and how are reaction conditions optimized?

The compound is synthesized via Ni(0)-catalyzed coupling reactions, which are effective for aryl halide cross-couplings. Key parameters include temperature (typically 80–100°C), solvent polarity (e.g., NMP or DMF), and monomer ratios. For example, copolymerization with diphenyl sulfone monomers requires precise stoichiometric control to avoid side reactions that limit molecular weight . Optimization may involve adjusting catalyst loadings (e.g., Ni(0) complexes) and reaction times (12–24 hours) to improve yield and purity. Post-synthesis purification often employs column chromatography or recrystallization.

Q. Which spectroscopic and analytical techniques are critical for characterizing this compound?

Nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, and ¹⁹F) is essential for structural confirmation, particularly to verify chlorine and phenoxy substituents. Gel permeation chromatography (GPC) determines molecular weight distribution in polymeric derivatives, though low molecular weights (e.g., 2.8 × 10³ g/mol) may indicate termination side reactions . Mass spectrometry (MS) and Fourier-transform infrared (FTIR) spectroscopy further validate functional groups. Thermal stability is assessed via thermogravimetric analysis (TGA), with decomposition temperatures reported above 250°C .

Q. What pharmacological properties are associated with benzophenone analogues, and how can they guide research on this compound?

Benzophenones exhibit antifungal and antimicrobial activities, attributed to their electron-withdrawing substituents (e.g., Cl, F) that enhance bioavailability and target binding . For this compound, structure-activity relationship (SAR) studies should focus on halogen positioning and phenoxy group interactions with biological targets. Preliminary assays might include in vitro antifungal screening against Candida spp. or Aspergillus spp., with IC₅₀ comparisons to known derivatives like 2,6-dichlorophenyl benzoate .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) predict the electronic properties and reactivity of this compound?

Density functional theory (DFT) with hybrid functionals (e.g., B3LYP) accurately calculates frontier molecular orbitals (HOMO/LUMO), elucidating electron transfer mechanisms. Exact-exchange terms in functionals improve thermochemical accuracy (average deviation <2.4 kcal/mol for atomization energies) . For this compound, DFT can model charge distribution across the dichlorophenyl and phenoxy groups, predicting sites for electrophilic/nucleophilic attack. Solvation effects should be incorporated using continuum models (e.g., PCM) to simulate reaction environments .

Q. What strategies address contradictions in experimental data, such as discrepancies in molecular weight or biological activity?

Contradictions often arise from impurities, side reactions, or assay variability. For low molecular weights in polymerization (e.g., 7.7 × 10³ g/mol ), validate monomer purity via HPLC and monitor reaction progress with real-time GPC. In biological studies, replicate assays with standardized protocols (e.g., CLSI guidelines for antifungal testing) reduce variability. Triangulate data using orthogonal methods: e.g., compare NMR and MS results to confirm structural integrity .

Q. How can copolymerization with fluorinated or sulfone monomers enhance the material properties of this compound derivatives?

Incorporating fluorinated monomers (e.g., 2,5-dichloro-4'-fluorodiphenyl sulfone) improves thermal stability and solubility in polar solvents due to fluorine’s electronegativity and sulfone’s rigidity . Optimize copolymer ratios (e.g., 80:20 benzophenone:sulfone) to balance molecular weight and processability. Characterize thermal transitions via differential scanning calorimetry (DSC) and mechanical properties via dynamic mechanical analysis (DMA).

Q. What are the challenges in scaling up Ni(0)-catalyzed synthesis, and how can they be mitigated?

Scaling up faces catalyst deactivation, solvent volume constraints, and heat dissipation issues. Use flow chemistry to maintain consistent temperature and pressure. Replace homogeneous catalysts with immobilized Ni(0) complexes on silica or polymer supports to improve recyclability. Monitor side reactions (e.g., terminal group oxidation) with in-line spectroscopy .

Q. Methodological Tables

Table 1: Key Synthetic Parameters for Ni(0)-Catalyzed Copolymerization

| Parameter | Optimal Range | Impact on Output |

|---|---|---|

| Temperature | 80–100°C | Higher temps increase MW up to side reaction thresholds |

| Monomer Ratio (B:S) | 80:20 | Balances rigidity and solubility |

| Catalyst Loading | 2–5 mol% | Excess catalyst induces termination |

| Reaction Time | 12–24 hours | Prolonged time improves conversion |

Table 2: Computational Functionals for Benzophenone Derivatives

| Functional | Application | Error Range (kcal/mol) |

|---|---|---|

| B3LYP | HOMO/LUMO, thermochemistry | ≤2.4 |

| CCSD(T) | High-accuracy correlation energy | ≤1.0 |

| ωB97X-D | Non-covalent interactions | ≤3.0 |

Properties

IUPAC Name |

(2,5-dichlorophenyl)-(4-phenoxyphenyl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H12Cl2O2/c20-14-8-11-18(21)17(12-14)19(22)13-6-9-16(10-7-13)23-15-4-2-1-3-5-15/h1-12H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VHXNNVZZGMWSBN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OC2=CC=C(C=C2)C(=O)C3=C(C=CC(=C3)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H12Cl2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90477222 | |

| Record name | 2,5-Dichloro-4'-phenoxybenzophenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90477222 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

343.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

151173-25-0 | |

| Record name | 2,5-Dichloro-4'-phenoxybenzophenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90477222 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.